5-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine
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Overview
Description
5-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the class of thiadiazoles
Preparation Methods
The synthesis of 5-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(3-methoxyphenoxy)ethylamine with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the thiadiazole ring .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
5-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi, leading to cell death. In cancer cells, the compound may inhibit specific enzymes or signaling pathways that are essential for cell proliferation and survival .
Comparison with Similar Compounds
5-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine can be compared with other thiadiazole derivatives, such as:
2-Amino-5-ethyl-1,3,4-thiadiazole: Known for its antimicrobial and anticorrosive properties.
5-(Methylthio)-1,3,4-thiadiazol-2-amine: Exhibits similar biological activities but with different potency and selectivity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H13N3O2S2 |
---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
5-[2-(3-methoxyphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H13N3O2S2/c1-15-8-3-2-4-9(7-8)16-5-6-17-11-14-13-10(12)18-11/h2-4,7H,5-6H2,1H3,(H2,12,13) |
InChI Key |
MSGBVDBZIJODMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCCSC2=NN=C(S2)N |
Origin of Product |
United States |
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